![molecular formula C16H15N5 B1223236 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 124570-60-1](/img/structure/B1223236.png)
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile
Overview
Description
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile, or 5-PPQ-3-CN, is an organic compound of the piperidinopyrazoloquinazoline family. It is a heterocyclic compound that has been studied for its potential applications in the field of medicinal chemistry. In particular, it has been studied for its potential to be used as an anticancer agent, and its ability to act as an inhibitor of certain enzymes involved in the metabolism of drugs. In
Scientific Research Applications
Anti-Inflammatory Applications
The pyrazolo[1,5-a]quinazoline scaffold has been identified for its potential in developing anti-inflammatory drugs. Compounds with this structure have been shown to inhibit nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells, which is a key pathway in the inflammatory response . This suggests that derivatives of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be synthesized and tested for their efficacy in controlling chronic inflammation, which contributes to a number of diseases.
Anticancer Activity
Quinazoline derivatives are known to possess a broad range of biological activities, including anticancer properties. The structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be explored for its potential to act as a building block for synthesizing new anticancer agents. These compounds could target various pathways involved in cancer cell proliferation and survival .
Antibacterial Agents
The emergence of drug-resistant bacterial strains has increased the need for novel antibiotics. Quinazoline derivatives have been reported to exhibit antibacterial properties. Research into 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could lead to the development of new antibacterial agents that could be effective against resistant strains .
Antifungal Applications
Similar to their antibacterial properties, quinazoline derivatives also show promise as antifungal agents. The unique structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be utilized to synthesize compounds that target fungal infections, providing an alternative to current antifungal medications .
Enzyme Inhibition
Quinazoline derivatives can act as enzyme inhibitors, which is crucial for the treatment of various diseases. The specific structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be investigated for its ability to inhibit enzymes that are relevant in disease pathways, potentially leading to the development of new therapeutic drugs .
Neuroprotective Effects
Research has indicated that quinazoline derivatives may have neuroprotective effects. This opens up the possibility of using 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile as a scaffold for developing drugs that could protect nerve cells from damage or degeneration, which is particularly relevant in conditions like Alzheimer’s disease .
Analgesic Properties
The analgesic properties of quinazoline derivatives have been documented, suggesting that they can be used to develop pain-relieving medications. The structure of 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could be optimized to enhance its analgesic efficacy, providing a potential new class of painkillers .
Antiviral Agents
Lastly, the antiviral activity of quinazoline derivatives is another area of interest. Given the ongoing need for new antiviral drugs, especially in the wake of global pandemics, 5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile could serve as a key molecule in the synthesis of compounds that inhibit viral replication or entry into host cells .
properties
IUPAC Name |
5-piperidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c17-10-12-11-18-21-14-7-3-2-6-13(14)16(19-15(12)21)20-8-4-1-5-9-20/h2-3,6-7,11H,1,4-5,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAOILGQGKKKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C42)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Piperidinopyrazolo[1,5-a]quinazoline-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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